N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide - 1396675-83-4

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide

Catalog Number: EVT-3020006
CAS Number: 1396675-83-4
Molecular Formula: C17H18N6O2S2
Molecular Weight: 402.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-cyano-N-{(2R)-2-[4-(2,3-dihydro-benzo[1,4]dioxin-5-yl)-piperazin-1-yl]-propyl}-N-pyridin-2-yl-benzamide hydrochloride

  • Compound Description: This compound is a 5-HT1A receptor antagonist. [] The provided research details its crystalline and amorphous forms, alongside their respective compositions and potential uses. []

NGB 2904 [N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-9H-fluorene-2-carboxamide]

    CJB 090 [N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide]

    • Compound Description: CJB 090 acts as a partial agonist of the dopamine D3 receptor. [] In studies with rhesus monkeys, it demonstrated the ability to attenuate both the discriminative and reinforcing effects of cocaine. [] Importantly, CJB 090 did not elicit cocaine-like effects itself. []

    N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635)

    • Compound Description: WAY-100635 acts as a 5-HT1A receptor ligand. [] Research focused on developing potential SPECT ligands based on its structure by modifying the cyclohexyl moiety with bridgehead iodinated bridge-fused rings. []

    2-[4-(4-Methylphenylsulfonyl)piperazin-1-yl]-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone

    • Compound Description: This thienopyridine derivative displays a characteristic folded conformation determined by its N—C—C—N torsion angle. [] The crystal structure reveals intermolecular C—H⋯S and C—H⋯O hydrogen bonds contributing to its packing. []

    (3,3-Difluoropyrrolidin-1-yl){(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (PF-00734200)

    • Compound Description: PF-00734200 acts as a dipeptidyl peptidase IV inhibitor. [, ] Its disposition has been extensively studied in rats, dogs, and humans, revealing primary metabolism via hydroxylation at the 5' position of the pyrimidine ring. [, ] PF-00734200 demonstrated good absorption and distribution in preclinical models and progressed to Phase 3 clinical trials for type 2 diabetes. [, ]

    LSN 3213128

    • Compound Description: LSN 3213128 acts as a potent and selective nonclassical antifolate, specifically inhibiting aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT) within the purine biosynthetic pathway. [] This inhibition leads to increased 5-aminoimidazole 4-carboxamide ribonucleotide (ZMP) levels and subsequent growth inhibition in cancer cell lines like NCI-H460 and MDA-MB-231met2. [] It demonstrates oral bioavailability and has shown promise in preclinical models of triple-negative breast cancer (TNBC). []

    5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide

    • Compound Description: This compound is a potent IKur current blocker, demonstrating selectivity over hERG, Na, and Ca channels. [] Despite a favorable preclinical pharmacokinetic profile, its development faced challenges due to high brain penetration. [] Further optimization led to the identification of its phosphoramide prodrug with improved properties. []

    1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

    • Compound Description: This compound acts as a peripherally restricted cannabinoid-1 receptor antagonist. [] Developed as a potential treatment for obesity and metabolic syndrome, it demonstrated significant weight-loss effects in diet-induced obese mice. [] Notably, it exhibits a clean off-target profile and desirable properties for limiting blood-brain barrier permeability. []

    N-(2-(Piperazin-1-yl)phenyl)aryl carboxamide derivatives

    • Compound Description: This series of compounds was synthesized and investigated for their potential as β-secretase (BACE1) inhibitors. [] One derivative, N-(5-bromo-2-(4-phenylpiperazine-1-yl)phenyl)thiophene-carboxamide derivative 14, displayed superior BACE1 inhibition at specific concentrations. []

    2‐[2‐Hydroxy‐3‐(pyridin‐3‐yl‐methyl)amino]‐, 2‐[2‐Hydroxy‐3‐(2‐pyridin‐2‐yl‐ethyl)amino]‐ and 2‐[2‐Hydroxy‐3‐(4‐N‐methyl‐piperazin‐1‐yl)‐amino]propoxybenzaldehyde‐O‐(substituted) Benzyl Oximes

    • Compound Description: These oxime ether-substituted aryloxypropanolamines are structurally related to the active metabolite of sarpogrelate. [] Designed for their potential interaction with 5-HT2A receptors, these compounds exhibited some affinity for the target, albeit not as potent as the model compound. []

    N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA)

    • Compound Description: NPPA, a potential template for developing anti-cancer agents against chronic myelogenous leukemia (CML), was synthesized and structurally characterized. [] While exhibiting promising interactions with the target kinase (PDB ID 2hyy) in docking studies, its energy affinity fell short compared to the control molecule Imatinib. []

    methanones

    • Compound Description: This series of four compounds, featuring varying aryl substitutions on the piperazine ring, was synthesized and characterized using spectroscopic techniques and single-crystal X-ray diffraction. [] Their crystal structures highlighted the influence of intermolecular interactions, such as hydrogen bonding and π-π stacking, on their supramolecular architectures. []

    4-(5-(2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamido)-4-(o-tolyl)pyridin-2-yl)-1-methyl-1-((phosphonooxy)methyl)piperazin-1-ium chloride hydrochloride (fosnetupitant)

    • Compound Description: Fosnetupitant, formulated as a chloride hydrochloride salt, is a neurokinin receptor antagonist. [] The provided research focuses on a specific solution containing fosnetupitant in combination with palonosetron hydrochloride and dexamethasone for preventing chemotherapy-induced nausea and vomiting. []

    1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-5-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone

    • Compound Description: The crystal structure of this molecule reveals a chair conformation for the piperazine ring and a specific N—C(=O)—C—N torsion angle. [] Weak C—H⋯O and C—H⋯π interactions contribute to its layered crystal packing. []

    2-Nitro-5-(4-(phenylsulfonyl) piperazin-1-yl)- N-(pyridin-4-ylmethyl)anilines

    • Compound Description: This series of compounds was identified as potent inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. [] These molecules showed promising insecticidal activity by disrupting excretory functions in mosquito larvae. []

    4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide

    • Compound Description: This compound, particularly its various salt forms, has been extensively studied for its protein kinase inhibiting properties. [, , , , ] Research focuses on optimizing its pharmaceutical properties, including solubility and bioavailability, through salt formation and crystallization techniques. [, , , , ]

    N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide

    • Compound Description: The crystal structure of this compound highlights its conformational features, including the relative tilts between the benzene and pyrimidine rings. [] The piperidine ring adopts a chair conformation, and intermolecular hydrogen bonds contribute to its crystal packing. []

    N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide

    • Compound Description: This compound, structurally similar to its 2,4,6-trimethylbenzene sulfonamide counterpart, also displays characteristic conformational features in its crystal structure. [] The piperidine ring adopts a chair conformation, and intermolecular hydrogen bonds play a crucial role in its crystal packing. []

    N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide

    • Compound Description: This compound, similar to its methyl-substituted counterparts, exhibits distinct conformational features in its crystal structure, with two independent molecules in the asymmetric unit. [] Intermolecular hydrogen bonds and aromatic π-π stacking interactions contribute to its crystal packing. []

    4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide

    • Compound Description: This compound acts as a PDGF receptor tyrosine kinase inhibitor and is explored as a potential treatment for angiotensin II-induced diseases, including hypertension. [, ] Research suggests its potential use in combination therapies alongside other antihypertensive agents. [, ]

    methanone

    • Compound Description: This 2-methoxy substituted derivative exhibits unique structural features compared to its 4-methyl and 4-chloro analogues, particularly in the torsion angle and disorder of specific groups. [] Its crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds forming chains and an intramolecular C—H⋯N hydrogen bond. []

    2-Amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazin-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

    • Compound Description: This compound acts as an ATR kinase inhibitor. []

    Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives

    • Compound Description: This series of compounds, including their corresponding alcohols, was synthesized and evaluated for their affinity towards 5-HT1A serotonin receptors. [] One derivative, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e), exhibited micromolar affinity for the receptor. []

    2,4,6-Trisubstituted Pyrimidine Derivatives Containing Benzothiazole Moiety

    • Compound Description: This series of compounds was synthesized and assessed for antitumor activity against various cancer cell lines. [] Notably, two compounds, 2-(((4-(4-(pyridin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)benzo[d]thiazole (13h) and 2-(((4-(4-(pyrimidin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)benzo[d]thiazole (13i), exhibited potent activity against PC-3 cells. []

    N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-chlorobenzenesulfonamide

    • Compound Description: The crystal structure of this compound reveals a characteristic conformation stabilized by a weak intramolecular π-π stacking interaction between the pyrimidine and chlorobenzene rings. [] Intermolecular hydrogen bonds contribute to its crystal packing, forming tapes along a specific axis. []

    N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide

    • Compound Description: This compound, structurally similar to its chlorobenzene counterpart, also exhibits specific conformational features in its crystal structure, stabilized by weak intramolecular π-π stacking interactions. [] A network of intermolecular hydrogen bonds contributes to its three-dimensional supramolecular structure. []

    UR-DEBa176 [(R)-4-[3-(dimethylamino)pyrrolidin-1-yl]-N-neopentylpyrimidin-2-amine bis(2,2,2-trifluoroacetate)]

    • Compound Description: UR-DEBa176 is a (partial) agonist of histamine H4 receptors (H4Rs), displaying comparable potency at human, mouse, and rat H4Rs. [] Its tritiated form, [3H]UR-DEBa176, serves as a valuable radioligand for studying H4R binding affinities. []

    3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives

    • Compound Description: This series of heterocyclic compounds was synthesized and evaluated for antibacterial and antifungal activities. []

    N-ethyl-N'-[2-methoxy-4-(5-methyl-4-{[(1S)-1-pyridin-3-ylbutyl]amino}pyrimidin-2-yl)phenyl]urea

    • Compound Description: This compound, particularly its acid addition salts with citric acid, hydrochloric acid, methanesulfonic acid, oxalic acid, and tartaric acid, is the subject of the provided research. []

    1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

    • Compound Description: MK-8033 is a specific dual c-Met/Ron kinase inhibitor designed to minimize time-dependent inhibition of CYP3A4. [] It demonstrates preferential binding to the activated kinase conformation and has shown efficacy in inhibiting tumor growth in preclinical models. []

    1-(alkyl), 1-(heteroaryl)alkyl, and 1-((aryl)alkyl)-7-(pyrimidin-4-yl)imidazo[1,2-a]pyrimidin-5(1H)-one derivatives

    • Compound Description: This series of imidazo[1,2-a]pyrimidone derivatives was investigated for their potential biological activities. []

    2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides

    • Compound Description: This compound and its derivatives were synthesized and characterized as part of an exploration into the biological activity of 1,2,4-triazole derivatives. []

    (1-azabicyclo[3.3.1]non-4-yl)-[n-indol-5-yl)heteroaryl]amines

    • Compound Description: This series of compounds was explored for their potential as cholinergic ligands, specifically targeting nAChRs, for treating psychotic and neurodegenerative disorders. []

    4-[2-Amino-6-(3,4,5-substituted-phenyl)pyrimidin-4-yl]benzenesulfonamide derivatives

    • Compound Description: This series of compounds was designed, synthesized, and evaluated for their antibacterial activity and potential as L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6P) inhibitors. []

    (Z)-5-fluoro-3-(phenyl((5-(pyridin-3-ylmethyl)thiophen-2-yl)amino)methylene)indolin-2-one

    • Compound Description: The crystal structure of this compound, determined by X-ray diffraction, reveals that the indole and thiophene rings are not coplanar. [] Intermolecular N-H…O hydrogen bonds and C-H…π interactions stabilize its crystal packing. []

    (5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives

    • Compound Description: This series of oxazolidinone derivatives, incorporating a thieno-pyridine ring system, was synthesized and evaluated for antimicrobial activity against Gram-positive bacteria. [] Several derivatives demonstrated promising activity, with some exhibiting potency comparable to reference drug substances. []

    Properties

    CAS Number

    1396675-83-4

    Product Name

    N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide

    IUPAC Name

    N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]thiophene-2-sulfonamide

    Molecular Formula

    C17H18N6O2S2

    Molecular Weight

    402.49

    InChI

    InChI=1S/C17H18N6O2S2/c24-27(25,16-5-3-11-26-16)21-14-12-19-17(20-13-14)23-9-7-22(8-10-23)15-4-1-2-6-18-15/h1-6,11-13,21H,7-10H2

    InChI Key

    VIZNDJZVBRBKMS-UHFFFAOYSA-N

    SMILES

    C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NS(=O)(=O)C4=CC=CS4

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.